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Compound of Interest
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Cat. No.: B8238393

Introduction

Evifacotrep (also known as GFB-887) is an investigational small molecule designed as a
potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5
(TRPC4/TRPC5) ion channels.[1][2][3] These channels are implicated in the pathophysiology of
various conditions, including neurological and kidney diseases.[1][2] Preclinical studies have
demonstrated a favorable safety profile and target engagement. The primary goal of a Phase 1
clinical trial is to evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of a new drug in humans for the first time. These application notes
provide a comprehensive framework and detailed protocols for designing and executing a first-
in-human (FIH) Phase 1 clinical trial for Evifacotrep.

1. Mechanism of Action and Pharmacodynamic Biomarker

Evifacotrep exerts its effect by inhibiting TRPC5, which is understood to play a role in cellular
pathways leading to podocyte damage in certain kidney diseases. A key downstream effector in
this pathway is Racl. Preclinical and early human studies suggest that inhibition of TRPC5 by
Evifacotrep leads to a reduction in urinary Racl levels, making it a valuable non-invasive
pharmacodynamic biomarker for assessing target engagement.
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Caption: Proposed mechanism of Evifacotrep in the TRPC5-Racl pathway.
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Application Note 1: Phase 1 Study Design

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple
Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and
Pharmacodynamics of Evifacotrep in Healthy Adult Subjects.

Study Objectives:
¢ Primary Objectives:

o To assess the safety and tolerability of single ascending doses (SAD) and multiple
ascending doses (MAD) of Evifacotrep in healthy subjects.

o To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2
Dose (RP2D) of Evifacotrep.

o To characterize the pharmacokinetic (PK) profile of Evifacotrep following single and
multiple doses.

e Secondary & Exploratory Objectives:

o To evaluate the pharmacodynamic (PD) effects of Evifacotrep by measuring changes in
urinary Racl levels from baseline.

o To assess the effect of food on the pharmacokinetics of Evifacotrep (as an optional
cohort).

Overall Study Design: This study will be conducted in two parts: a Single Ascending Dose
(SAD) phase and a Multiple Ascending Dose (MAD) phase. A classic 3+3 dose-escalation
design will be employed. Each dose cohort will enroll a small number of participants, who will
be randomized to receive either Evifacotrep or a placebo. Dose escalation to the next cohort
will only occur after a safety review of all available data from the current dose level.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8238393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Phase 1 Trial Workflow

Part A: Single Ascending Dose (SAD) Part B: Multiple Ascending Dose (MAD)

ST Based on sap Data y, VNSKSSIEIERN  wuipie Doses safety & PKIPD
(Dose 2) (Dose A) Monitoring

Click to download full resolution via product page
Caption: High-level workflow for the SAD and MAD phases of the trial.
Data Presentation: Dose Escalation and Safety Criteria

The study will use a traditional 3+3 rule-based design for dose escalation.

Table 1: Dose-Limiting Toxicity (DLT) Definition

Hematologic

- Grade 4 Neutropenia or Thrombocytopenia lasting > 7 days

- Grade 3 Febrile Neutropenia

Non-Hematologic

- Grade = 3 non-hematologic toxicity (excluding nausea/vomiting manageable with standard care)

- Any Grade 4 non-hematologic toxicity

- Failure to recover from drug-related toxicity to Grade < 1 by the start of the next cycle

Grading based on Common Terminology Criteria for Adverse Events (CTCAE) v5.0

| Table 2: 3+3 Dose Escalation Scheme | | DLTs in first 3 patients | Action | | O | Escalate to the
next dose level in a new cohort of 3 patients. | | 1 | Treat 3 additional patients at the same dose
level. || L 1 DLT in 6 patients | Escalate to the next dose level. || L =2 DLTs in 6 patients |
MTD exceeded. The previous dose level is declared the MTD. | | = 2 | MTD exceeded. The
previous dose level is declared the MTD. |
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Protocol 1: Safety and Tolerability Assessment

1.1. Objective: To monitor and record all adverse events (AES) and serious adverse events
(SAESs) to determine the safety profile of Evifacotrep.

1.2. Methodology:

o Adverse Event Monitoring: All subjects will be monitored continuously from the time of
informed consent until the final follow-up visit. AEs will be elicited through non-leading
guestions, physical examinations, and review of laboratory data.

» Clinical Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature),
12-lead electrocardiograms (ECGSs), and physical examinations will be performed at
scheduled time points.

o Laboratory Tests: Blood and urine samples will be collected for standard clinical laboratory
evaluations, including hematology, serum chemistry, and urinalysis.

1.3. Data Presentation: Schedule of Safety Assessments

| Table 3: Schedule of Key Safety Assessments (SAD Cohort Example) |
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Protocol 2: Pharmacokinetic (PK) Analysis

2.1. Objective: To determine the single- and multiple-dose pharmacokinetic profile of
Evifacotrep and its metabolites, if any.

2.2. Methodology:

o Sample Collection: Serial blood samples (e.g., 3 mL in K2EDTA tubes) will be collected at
specified time points. Plasma will be separated by centrifugation and stored at -80°C until
analysis.

o Bioanalytical Method: Plasma concentrations of Evifacotrep will be determined using a
validated high-performance liquid chromatography with tandem mass spectrometry (LC-
MS/MS) method.
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o PK Parameter Calculation: PK parameters will be calculated using non-compartmental
analysis (NCA).

2.3. Data Presentation: PK Sampling and Parameters

Table 4: Example PK Blood Sampling Schedule (SAD Cohort)

Pre-dose (0h) and at the following times post-dose:

0.25,0.5,1,1.5, 2, 3,4, 6, 8, 12, 24, 36, 48, and 72 hours

| Table 5: Key Pharmacokinetic Parameters |

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax

Area under the plasma concentration-time curve

AUC(0-t
@9 from time O to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve
-in
from time 0 to infinity
t1/2 Apparent terminal elimination half-life
Apparent total clearance of the drug from
CL/F

plasma after oral administration

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

Protocol 3: Pharmacodynamic (PD) Biomarker
Analysis

3.1. Objective: To assess the biological activity of Evifacotrep by measuring urinary Racl as a

biomarker of target engagement.

3.2. Methodology:
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+ Sample Collection: Spot or 24-hour urine collections will be performed at baseline and at
various time points post-dose. Samples will be aliquoted and stored at -80°C.

+ Biomarker Assay: Urinary Racl concentrations will be quantified using a validated enzyme-
linked immunosorbent assay (ELISA) kit. Urinary creatinine will also be measured to
normalize Racl excretion rates.

+ Data Analysis: Changes in urinary Racl/creatinine ratio from baseline will be calculated for
each dose cohort and correlated with Evifacotrep exposure (PK parameters).

/Pharmacodynamic Analysis Workflow\
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Caption: Workflow for pharmacodynamic biomarker sample handling and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Experimental Design for
Phase 1 Clinical Trials Involving Evifacotrep]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8238393#experimental-design-for-phase-1-
clinical-trials-involving-evifacotrep]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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